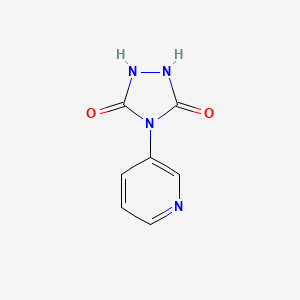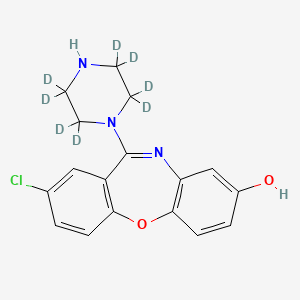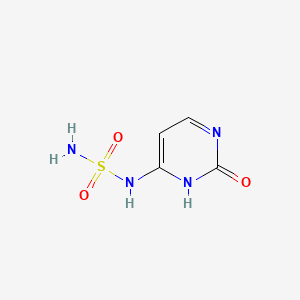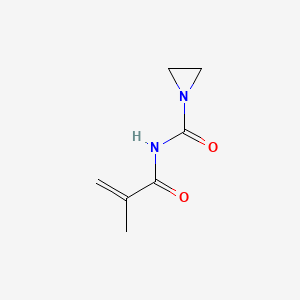
4-(Pyridin-3-yl)-1,2,4-triazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Chemical Reactions Analysis
Pyridine is used as a precursor to agrochemicals and pharmaceuticals. Initially, reactions of pyridine were largely developed in the context of synthetic organic chemistry, giving rise to several name reactions . The specific chemical reactions involving “4-(Pyridin-3-yl)-1,2,4-triazolidine-3,5-dione” are not mentioned in the sources I found.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, etc . The specific physical and chemical properties for “this compound” are not mentioned in the sources I found.Scientific Research Applications
Heterocyclic Compounds as Optical Sensors and Biological Agents
Compounds featuring heteroatoms, including 4-(Pyridin-3-yl)-1,2,4-triazolidine-3,5-dione and its derivatives, play a significant role in organic chemistry, particularly as recognition units for optical sensors and in biological applications. Derivatives of pyrimidine, which shares structural similarities with 1,2,4-triazolidine derivatives, are utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. These compounds have been extensively studied for their biological and medicinal applications, highlighting their importance in the development of new sensing materials and pharmaceuticals (Jindal & Kaur, 2021).
Triazole Derivatives in Pharmaceutical Development
The triazole class, including 1,2,4-triazole derivatives, is of great importance due to its structural versatility, allowing for a variety of biological activities. This versatility has led to the development of new drugs and methods for evaluating potential uses for these compounds. The focus on triazole derivatives underscores their significance in drug development, especially in the synthesis of novel compounds with anti-inflammatory, antimicrobial, and antiviral properties. The continued interest in these compounds is driven by their potential in addressing new diseases and combating antibiotic-resistant bacteria (Ferreira et al., 2013).
Hybrid Catalysts in Medicinal Chemistry
The synthesis of pyranopyrimidine derivatives, closely related to this compound, showcases the application of hybrid catalysts in developing compounds with medicinal and pharmaceutical importance. These compounds are investigated for their broader synthetic applications and bioavailability, emphasizing the role of this compound derivatives in creating lead molecules for pharmaceutical industries (Parmar, Vala, & Patel, 2023).
Heterocyclic N-Oxide Molecules in Drug Development
The synthesis and chemistry of heterocyclic N-oxide derivatives, related to 1,2,4-triazolidine derivatives, demonstrate their utility in organic synthesis, catalysis, and medicinal applications. These compounds are explored for their functionalities in forming metal complexes, designing catalysts, and their potential in drug development, highlighting the diverse applications of heterocyclic compounds in advancing chemistry and pharmaceuticals (Li et al., 2019).
Mechanism of Action
The mechanism of action of a compound generally refers to the specific biochemical interaction through which it produces its pharmacological effect. While the mechanism of action for “4-(Pyridin-3-yl)-1,2,4-triazolidine-3,5-dione” is not available in the sources I found, pyridine-based compounds are known to have diverse biological activities .
Future Directions
The future directions in the study of a compound depend on its potential applications in various fields such as medicine, agriculture, etc. Pyridine derivatives are known to have significant therapeutic potential, including antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer, and antidiabetic activities . The future directions for “4-(Pyridin-3-yl)-1,2,4-triazolidine-3,5-dione” could involve exploring these potential therapeutic applications.
Properties
IUPAC Name |
4-pyridin-3-yl-1,2,4-triazolidine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c12-6-9-10-7(13)11(6)5-2-1-3-8-4-5/h1-4H,(H,9,12)(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGWWQDHHDSCEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=O)NNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652673 |
Source


|
| Record name | 4-(Pyridin-3-yl)-1,2,4-triazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-39-7 |
Source


|
| Record name | 4-(Pyridin-3-yl)-1,2,4-triazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexahydropyrazino[1,2-c][1,3]thiazin-2(6H)-amine](/img/structure/B564150.png)
![5-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methoxybenzo[b]thiophene-2-carboxamide dihydrochloride](/img/structure/B564154.png)



![1,4-Dioxa-2,7-diazaspiro[4.4]nonane](/img/structure/B564162.png)

![7-amino-1H-benzo[d]imidazol-5-ol](/img/structure/B564164.png)

